molecular formula C14H13N3O3 B14018633 1-Methyl-3-(4-nitrophenyl)-1-phenylurea CAS No. 77585-89-8

1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Cat. No.: B14018633
CAS No.: 77585-89-8
M. Wt: 271.27 g/mol
InChI Key: VRTHQXNFFIFWHS-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methyl group, a nitrophenyl group, and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(4-nitrophenyl)-1-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with methyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-nitrophenyl)-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-Methyl-3-(4-nitrophenyl)-1-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4-methyl-3-nitrophenyl)urea
  • 1-Methyl-3-(4-chlorophenyl)urea
  • 1-Methyl-3-(4-aminophenyl)urea

Uniqueness

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is unique due to the presence of both a nitrophenyl and a phenyl group, which impart distinct chemical and biological properties

Biological Activity

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its ability to interact with various biological targets. The presence of the nitrophenyl moiety contributes to its chemical reactivity and biological efficacy.

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that derivatives of phenylurea can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound were tested against melanoma, renal, and breast cancer cell lines, demonstrating lethal effects rather than mere inhibition at certain concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Effect Type
SK-MEL-5 (Melanoma)10Lethal
786-0 (Renal)8Inhibition
MDA-MB-468 (Breast)12Lethal

Immunomodulatory Effects

The compound has also been evaluated for its potential as an immunomodulatory agent. Specifically, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune tolerance and cancer progression. In vitro studies have shown that certain derivatives exhibit potent IDO1 inhibitory activity with IC50 values in the nanomolar range .

Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

CompoundIC50 (nM)Remarks
BMS-E300.7Potent IDO1 inhibitor
i125.0Second most potent
i243.5Contains nitro group

Antidiabetic and Antitubercular Activities

Beyond anticancer properties, urea derivatives have been reported to possess antidiabetic and antitubercular activities. Studies indicate that modifications in the urea structure can enhance these effects, although specific data on this compound in these contexts remain limited .

Study on Anticancer Efficacy

A recent study synthesized several phenyl urea derivatives, including this compound, and evaluated their anticancer efficacy through computational docking studies and in vitro assays. The results indicated strong binding affinity to VEGFR2 and FGFR1 proteins, suggesting that these compounds could serve as potential inhibitors in cancer therapy .

Clinical Implications

The immunomodulatory properties of this compound may provide avenues for combination therapies in oncology. By inhibiting IDO1, it may enhance the effectiveness of existing immunotherapies .

Properties

CAS No.

77585-89-8

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-methyl-3-(4-nitrophenyl)-1-phenylurea

InChI

InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)14(18)15-11-7-9-13(10-8-11)17(19)20/h2-10H,1H3,(H,15,18)

InChI Key

VRTHQXNFFIFWHS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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